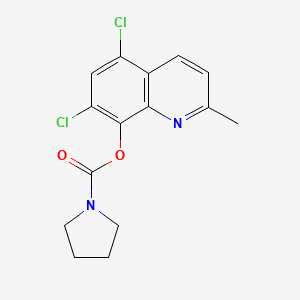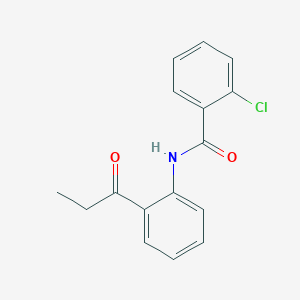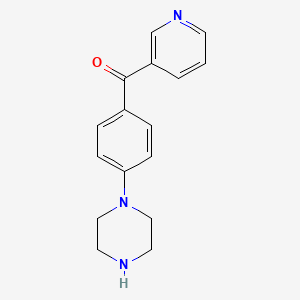![molecular formula C21H16N2O B11068279 11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one](/img/structure/B11068279.png)
11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one is a complex organic compound belonging to the class of fused heterocyclic compounds. This compound features a unique structure that combines a pyridine ring with a benzoquinoline framework, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one typically involves a three-component cascade condensation reaction. This method uses 2-naphthylamine, pyridinecarbaldehydes, and 1,3-cycloalkanediones in butanol under reflux conditions . The reaction yields the desired compound in 60-79% yield. The process involves the formation of intermediate products that undergo further condensation to form the final fused heterocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can interact with nucleic acids and proteins, affecting their function.
Comparison with Similar Compounds
- 11-Pyridinyl-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-ones
- 12-Pyridinyl-8,9,11,12-tetrahydrobenzo[A]acridin-11(7H)-ones
Comparison: Compared to similar compounds, 11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one stands out due to its unique combination of a pyridine ring and a benzoquinoline framework. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H16N2O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
17-pyridin-3-yl-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaen-15-one |
InChI |
InChI=1S/C21H16N2O/c24-18-10-9-17-21(18)19(14-5-3-11-22-12-14)20-15-6-2-1-4-13(15)7-8-16(20)23-17/h1-8,11-12,19,23H,9-10H2 |
InChI Key |
MHTSNPGZMYEOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1NC3=C(C2C4=CN=CC=C4)C5=CC=CC=C5C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-adamantylacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B11068212.png)
![N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11068214.png)
![2-{(E)-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B11068221.png)

![Quinoline, 2-methyl-4-[5-(2-methyl-3-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B11068230.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11068238.png)
![5-(3,4-Difluorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11068248.png)
![Ethyl 4-({[3-(piperazin-1-yl)propyl]carbamothioyl}amino)benzoate](/img/structure/B11068256.png)
![6-Bromo-4-(3,4-dimethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid](/img/structure/B11068273.png)




![N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B11068300.png)
